2-ETHYL-N-{4-[4-(2-ETHYLBUTANAMIDO)PHENOXY]PHENYL}BUTANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ETHYL-N-{4-[4-(2-ETHYLBUTANAMIDO)PHENOXY]PHENYL}BUTANAMIDE is a complex organic compound with the molecular formula C18H28N2O2 and a molecular weight of 304.42712 . This compound is known for its unique chemical structure, which includes an amide group, phenoxy group, and butanamide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-ETHYL-N-{4-[4-(2-ETHYLBUTANAMIDO)PHENOXY]PHENYL}BUTANAMIDE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of 2-ethylbutanoyl chloride, which is then reacted with 4-aminophenol to form 4-(2-ethylbutanoylamino)phenol. This intermediate is further reacted with 4-bromophenol in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-ETHYL-N-{4-[4-(2-ETHYLBUTANAMIDO)PHENOXY]PHENYL}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-ETHYL-N-{4-[4-(2-ETHYLBUTANAMIDO)PHENOXY]PHENYL}BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-ETHYL-N-{4-[4-(2-ETHYLBUTANAMIDO)PHENOXY]PHENYL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-ETHYL-N-{4-[4-(2-ETHYLBUTANAMIDO)PHENOXY]PHENYL}BUTANAMIDE can be compared with other similar compounds, such as:
2-ethyl-N-(4-{4-[(2-ethylbutanoyl)amino]phenoxy}phenyl)acetamide: This compound has a similar structure but with an acetamide group instead of a butanamide group. It may exhibit different chemical and biological properties.
2-ethyl-N-(4-{4-[(2-ethylbutanoyl)amino]phenoxy}phenyl)propionamide: This compound has a propionamide group, which may affect its reactivity and biological activity.
Properties
Molecular Formula |
C24H32N2O3 |
---|---|
Molecular Weight |
396.5g/mol |
IUPAC Name |
2-ethyl-N-[4-[4-(2-ethylbutanoylamino)phenoxy]phenyl]butanamide |
InChI |
InChI=1S/C24H32N2O3/c1-5-17(6-2)23(27)25-19-9-13-21(14-10-19)29-22-15-11-20(12-16-22)26-24(28)18(7-3)8-4/h9-18H,5-8H2,1-4H3,(H,25,27)(H,26,28) |
InChI Key |
MKCNLAJCBIBNJX-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(CC)CC |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.